molecular formula C21H27N5O5 B2716538 9-(2,5-dimethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 923470-87-5

9-(2,5-dimethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2716538
CAS RN: 923470-87-5
M. Wt: 429.477
InChI Key: HONPENASQTYVCP-UHFFFAOYSA-N
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Description

9-(2,5-dimethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H27N5O5 and its molecular weight is 429.477. The purity is usually 95%.
BenchChem offers high-quality 9-(2,5-dimethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(2,5-dimethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Adenosine Receptor Affinity

Research on pyrimido- and tetrahydropyrazino[2,1-f]purinediones has shown these compounds to have significant affinities for adenosine receptors (ARs), which play crucial roles in numerous physiological processes. For instance, derivatives of these compounds have been found to act as potent A1 AR antagonists, displaying selectivity over other AR subtypes. This suggests potential applications in the development of drugs targeting adenosine receptors for various neurological and cardiovascular diseases (Szymańska et al., 2016).

Neurodegenerative Disease Treatment

Tetrahydropyrimido[2,1-f]purinedione derivatives have been explored for their interaction with adenosine receptors and monoamine oxidases, making them promising candidates for treating neurodegenerative diseases such as Parkinson's and Alzheimer's. The introduction of various substituents has led to the discovery of compounds exhibiting potent MAO-B inhibitory activity, suggesting their potential as multi-target drugs offering symptomatic relief and possibly disease-modifying effects in neurodegenerative conditions (Koch et al., 2013).

Anticancer Activity

Compounds within the tetrahydropyrimido[2,1-f]purinedione family have also shown promising anticancer properties. For example, derivatives of 1,8-dioxo-octahydroxanthenes, structurally related to the compound of interest, exhibited good anti-proliferative properties in vitro against several cancer cell lines. This highlights their potential as scaffolds for developing novel anticancer agents (Mulakayala et al., 2012).

Analgesic and Anti-inflammatory Properties

Another area of application for tetrahydropyrimido[2,1-f]purinedione derivatives is in the treatment of pain and inflammation. Studies have demonstrated that these compounds exhibit significant analgesic and anti-inflammatory effects, suggesting their utility in developing new analgesic and anti-inflammatory drugs (Zygmunt et al., 2015).

Antibacterial Activity

Furthermore, derivatives of xanthene, which share structural similarities with the compound , have been synthesized and shown to possess strong antibacterial activity against various bacteria. This indicates potential applications in the design of new antibacterial agents (Retnosari et al., 2021).

properties

IUPAC Name

9-(2,5-dimethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O5/c1-13-11-25(15-10-14(30-4)6-7-16(15)31-5)20-22-18-17(26(20)12-13)19(27)24(8-9-29-3)21(28)23(18)2/h6-7,10,13H,8-9,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONPENASQTYVCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCOC)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(2,5-dimethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

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